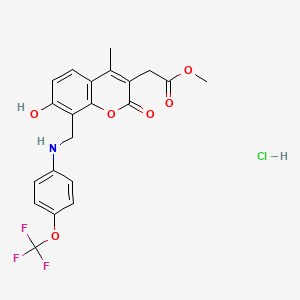
C21H19ClF3NO6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H19ClF3NO6 is a complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C21H19ClF3NO6 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often facilitated by polar aprotic solvents and strong bases.
Oxidation reactions: These reactions are used to introduce oxygen-containing functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Fluorination reactions:
Industrial Production Methods
Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of efficient catalysts to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
C21H19ClF3NO6: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C21H19ClF3NO6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C21H19ClF3NO6 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C21H19ClF3NO6: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C21H19ClF3NO5: Differing by one oxygen atom, this compound may have similar but distinct chemical and biological properties.
C21H19ClF3NO7: With an additional oxygen atom, this compound may exhibit different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H19ClF3NO6 |
|---|---|
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[4-(trifluoromethoxy)anilino]methyl]chromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C21H18F3NO6.ClH/c1-11-14-7-8-17(26)16(19(14)30-20(28)15(11)9-18(27)29-2)10-25-12-3-5-13(6-4-12)31-21(22,23)24;/h3-8,25-26H,9-10H2,1-2H3;1H |
Clé InChI |
UNBKFCSLXCXHTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC=C(C=C3)OC(F)(F)F)O)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


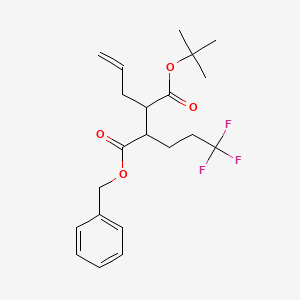
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)

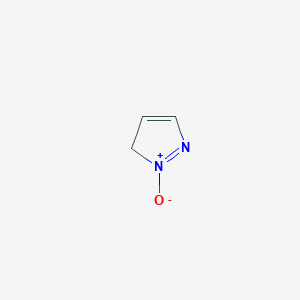
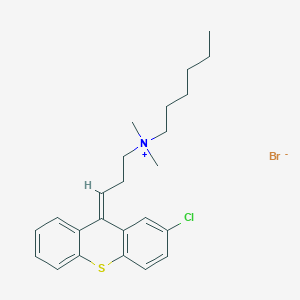
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
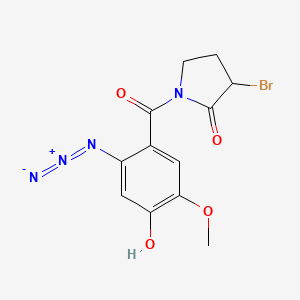
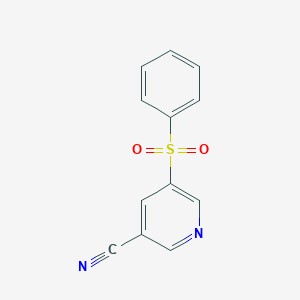
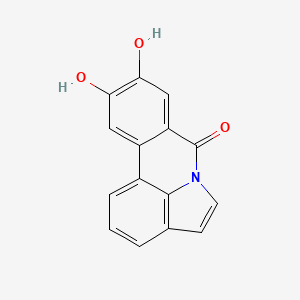


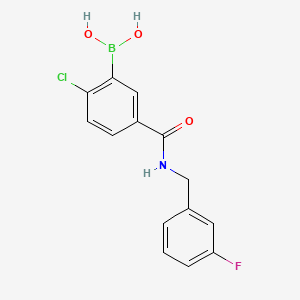
![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
